ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Ethyl 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-propoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions: Introduction of the 3,4-dimethylphenyl and 3-ethoxy-4-propoxybenzylidene groups through electrophilic aromatic substitution.
Esterification: The carboxylate group is introduced via esterification reactions using ethyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-propoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(3,4-dimethylphenyl)-4-(3-methoxy-4-propoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-butoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 1-(3,4-dimethylphenyl)-4-(3-ethoxy-4-propoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the aromatic rings and the pyrrole core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C28H33NO5 |
---|---|
Molecular Weight |
463.6g/mol |
IUPAC Name |
ethyl (4Z)-1-(3,4-dimethylphenyl)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C28H33NO5/c1-7-14-34-24-13-11-21(17-25(24)32-8-2)16-23-26(28(31)33-9-3)20(6)29(27(23)30)22-12-10-18(4)19(5)15-22/h10-13,15-17H,7-9,14H2,1-6H3/b23-16- |
InChI Key |
VABZPYNIRMYRCE-KQWNVCNZSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=C(N(C2=O)C3=CC(=C(C=C3)C)C)C)C(=O)OCC)OCC |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=C(N(C2=O)C3=CC(=C(C=C3)C)C)C)C(=O)OCC)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=C(N(C2=O)C3=CC(=C(C=C3)C)C)C)C(=O)OCC)OCC |
Origin of Product |
United States |
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